Diethylthiocarbamyl thiocyanate
Description
Diethylthiocarbamyl thiocyanate (DETCT) is a sulfur-containing organic compound characterized by a diethylthiocarbamyl group (-SC(S)NEt₂) bonded to a thiocyanate (-SCN) moiety. Thiocyanates are versatile in organic synthesis, often participating in cycloaddition reactions, nucleophilic substitutions, and rearrangements due to the electrophilic nature of the thiocyanate group .
The diethylthiocarbamyl group enhances steric bulk and electron-withdrawing effects, which may influence DETCT’s solubility, stability, and reactivity compared to simpler thiocyanates like methyl thiocyanate or tetrabutylammonium rhodanide .
Properties
CAS No. |
73908-99-3 |
|---|---|
Molecular Formula |
C6H10N2S2 |
Molecular Weight |
174.3 g/mol |
IUPAC Name |
cyano N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C6H10N2S2/c1-3-8(4-2)6(9)10-5-7/h3-4H2,1-2H3 |
InChI Key |
RHWXMBGBCGRCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethylthiocarbamyl thiocyanate can be synthesized through various methods. One common approach involves the reaction of diethylamine with carbon disulfide to form diethylthiocarbamate, which is then treated with thiocyanogen to yield this compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or acetone to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where diethylamine and carbon disulfide are reacted under controlled conditions. The intermediate diethylthiocarbamate is then subjected to thiocyanogen in a continuous process to produce the final compound. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Diethylthiocarbamyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethylthiocarbamyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting microbial infections.
Industry: this compound is used in the production of rubber chemicals, pesticides, and other industrial products.
Mechanism of Action
The mechanism of action of diethylthiocarbamyl thiocyanate involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active sites of enzymes, disrupting their normal function. The compound’s thiocyanate group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological and chemical effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares DETCT (inferred properties) with structurally related thiocyanates from the evidence:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Diethylthiocarbamyl Thiocyanate* | C₅H₁₀N₂S₂ | ~178.3 (estimated) | -SC(S)NEt₂, -SCN |
| Methyl Thiocyanate | C₃H₂N₂S₂ | 130.18 | -SCN, -CH₂-SCN |
| Tetrabutylammonium Rhodanide | C₁₇H₃₆N₂S | 300.549 | [N⁺(C₄H₉)₄], [SCN⁻] |
*Note: DETCT’s molecular weight is estimated based on analogous structures.
Thermal and Chemical Stability
- Fluorinated Allyl Thiocyanates (e.g., compound 28 in ): Undergo [3,3]-sigmatropic rearrangements to isothiocyanates upon heating (e.g., 60°C in toluene). DETCT may exhibit similar rearrangement tendencies but with slower kinetics due to steric bulk .
- Aryl Thiocyanates (e.g., 7h in ): Exhibit high thermal stability (melting point 307–308°C) due to aromatic conjugation. DETCT’s aliphatic substituents likely reduce thermal stability compared to aryl analogs .
Spectroscopic and Analytical Data
- IR Spectroscopy : Thiocyanate groups typically show ν(SCN) stretches near 2050–2150 cm⁻¹. DETCT’s carbamyl group may introduce additional bands at ~1660 cm⁻¹ (C=O/C=S) .
- NMR : In aryl thiocyanates (), ¹³C NMR signals for C=S and C=N appear at 153–165 ppm. DETCT’s aliphatic carbons would resonate at lower fields (δ 10–50 ppm for CH₂/CH₃ groups) .
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